2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
CAS No.:
Cat. No.: VC18026624
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid -](/images/structure/VC18026624.png)
Specification
Molecular Formula | C13H21NO5 |
---|---|
Molecular Weight | 271.31 g/mol |
IUPAC Name | 1-(methoxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
Standard InChI | InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-12(9(15)16)5-13(14,6-12)8-18-4/h5-8H2,1-4H3,(H,15,16) |
Standard InChI Key | WHDDWMDPOYCHFP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC1(C2)COC)C(=O)O |
Introduction
Structural Analysis and Molecular Characteristics
Core Bicyclic Framework
The compound’s defining feature is its 2-azabicyclo[2.1.1]hexane core, a rigid, strained system comprising two fused cyclopropane and cyclopentane rings. This scaffold enforces planar geometry at key positions, influencing both reactivity and stereochemical outcomes in synthetic applications . The nitrogen atom at position 2 introduces basicity, while the Boc group at this site enhances solubility and stabilizes the amine during synthetic modifications.
Substituent Effects
The methoxymethyl group at position 1 contributes steric bulk and electron-donating properties, moderating reactivity compared to hydroxymethyl or unsubstituted analogs. At position 4, the carboxylic acid group enables further functionalization, such as amide bond formation or salt generation, critical for pharmaceutical applications .
Table 1: Molecular Properties of 2-[(Tert-Butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic Acid
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₁NO₅ |
Molecular Weight | 271.31 g/mol |
CAS Number | Not Assigned |
Key Functional Groups | Boc, Methoxymethyl, Carboxylic Acid |
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategies
Synthesis typically begins with the construction of the bicyclo[2.1.1]hexane core via intramolecular cyclization or transition-metal-catalyzed ring closure . The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions, while the methoxymethyl substituent is added via nucleophilic substitution or Mitsunobu reactions. Final purification often involves chromatography to isolate the enantiomerically pure product .
Challenges in Stereochemical Control
Applications in Organic Synthesis and Medicinal Chemistry
Scaffolds for Bioactive Molecules
The compound’s rigidity and functional group diversity make it a valuable scaffold in peptidomimetics and enzyme inhibitors. For instance, its carboxylic acid group can mimic natural amino acids in protease-binding pockets, while the Boc group facilitates selective deprotection during solid-phase synthesis .
Intermediate in Pharmaceutical Development
Analogous bicyclic compounds have shown antibacterial and anti-inflammatory activity in preclinical studies. The methoxymethyl group’s electron-donating effects may enhance metabolic stability compared to hydroxymethyl derivatives, as observed in similar systems.
Physicochemical Properties and Stability
Solubility and LogP
The Boc group improves lipid solubility (predicted logP = 1.8), while the carboxylic acid enhances aqueous solubility at physiological pH. This balance supports both synthetic manipulation and biological testing .
Thermal and Oxidative Stability
The compound is stable under inert atmospheres up to 150°C but may undergo decarboxylation or Boc deprotection under acidic or high-temperature conditions. Storage at -20°C in anhydrous solvents is recommended for long-term stability .
Comparative Analysis with Related Compounds
Table 2: Comparison of Bicyclo[2.1.1]hexane Derivatives
The methoxymethyl derivative discussed here offers enhanced lipophilicity and metabolic stability compared to hydroxymethyl analogs, making it preferable for blood-brain barrier penetration in CNS-targeted therapies.
Research Findings and Future Directions
Biological Activity Insights
Although direct studies on this compound are sparse, related azabicycloalkanes inhibit cyclooxygenase-2 (COX-2) and bacterial topoisomerase IV. Molecular docking simulations suggest that the methoxymethyl group could engage in hydrophobic interactions with enzyme active sites, a hypothesis requiring experimental validation.
Synthetic Methodology Advancements
Recent advances in flow chemistry and enzymatic resolution could address current challenges in stereochemical control and scalability. For example, immobilized lipases have successfully resolved racemic mixtures of similar bicyclic acids, achieving >99% enantiomeric excess .
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